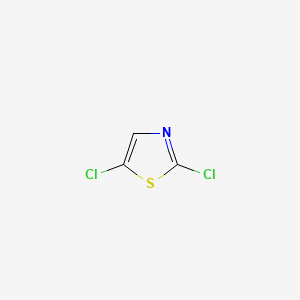

2,5-Dichlorothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,5-Dichlorothiazole and related compounds involves several key methodologies, including high-yielding routes for creating benzothiazoles with significant in vitro activities against specific cancer cell lines and other chemical synthesis processes that result in various derivatives with potential biological activities. For instance, one approach describes the synthesis of benzothiazoles that exhibit inhibitory activity against human breast cancer cell lines, highlighting the heterocyclic sequence's impact on activity levels (Shi et al., 1996). Additionally, synthesis pathways for creating disazo disperse dyes from dichloro-aminobenzothiazole variants have been explored, demonstrating the structural variations' influence on the compounds' color properties (Peters & Chisowa, 1996).

Molecular Structure Analysis

Investigations into the molecular structure of this compound derivatives, including density functional theory (DFT) calculations, provide insights into their electronic properties and potential applications. The detailed study of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole demonstrated the correlation between observed and theoretical vibrational frequencies, suggesting potential applications as nonlinear optical (NLO) materials (Kerru et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound derivatives have been extensively studied, revealing their potential in synthesizing antimicrobial compounds and elucidating their mechanism of action against specific enzymes. For example, new thiazole derivatives substituted with 2,5-dichloro thienyl have shown significant antifungal and antibacterial activities (Sarojini et al., 2010).

Physical Properties Analysis

The synthesis and characterization of various benzothiazole derivatives provide critical data on their physical properties, such as solubility, melting points, and stability. The exploration of these properties is crucial for understanding the compounds' behavior in biological systems and their potential therapeutic applications.

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity towards different reagents and conditions, play a vital role in their application in medicinal chemistry and drug design. The development of novel fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles showcases the impact of chemical modifications on the cytotoxicity and specificity of these compounds against cancer cell lines (Hutchinson et al., 2001).

Wissenschaftliche Forschungsanwendungen

Tandem Synthesis and Heterocyclic Motifs

The compound 2,5-Dichlorothiazole is closely related to the thiadiazole and isothiazole compounds which are integral in tandem synthesis and the formation of heterocyclic motifs. These motifs are pivotal in natural products and medicinal chemistry. A noteworthy process involves the synthesis of structurally diverse 1,2,3-thiadiazoles from 3,4-dichloroisothiazol-5-ketones and hydrazines, under conditions free from external oxidants and sulfur, broadening the scope of substrate applicability and simplifying purification processes (Zhang et al., 2022).

Fungicidal Applications

Significant advancements have been made in designing and synthesizing isothiazole, thiadiazole, and thiazole-based cinnamamide morpholine derivatives. These compounds, especially those incorporating the 3,4-dichloroisothiazole active substructure, have demonstrated potent in vivo antifungal activities. This includes the suppression of Pseudoperonspera cubensis with notable fungicidal activities and the stimulation of plant innate immunity, providing a dual-action mode as fungicide candidates (Chen et al., 2019). Moreover, the development of novel isothiazole–thiazole derivatives has led to fungicides with systemic acquired resistance, targeting specific oomycetes and enhancing plant resistance against pathogens (Wu et al., 2018).

Applications in Medicinal Chemistry

In the realm of medicinal chemistry, this compound-related compounds like benzothiazoles have been identified as a core structure in the development of anticancer agents. Various substitutions on the benzothiazole scaffold have been known to modulate its antitumor properties, with synthesized derivatives showing promising anticancer activities against various cancer cell lines. This highlights the potential of these compounds in the development of future drugs (Osmaniye et al., 2018).

Physiological pH Sensing

Benzothiazole-based aggregation-induced emission luminogens (AIEgens), closely related to this compound, have been synthesized for multifluorescence emissions in various states. These compounds exhibit remarkable sensitivity and precision in detecting pH fluctuations in biosamples and neutral water samples, making them highly suitable for physiological pH sensing (Li et al., 2018).

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that 2,5-Dichlorothiazole may interact with a variety of biological targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects

Result of Action

Given the diverse biological activities of thiazole derivatives, it is likely that this compound could induce a range of molecular and cellular changes

Eigenschaften

IUPAC Name |

2,5-dichloro-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2NS/c4-2-1-6-3(5)7-2/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJACWOWEJJYRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16629-14-4 |

Source

|

| Record name | 2,5-dichloro-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2480051.png)

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2480053.png)

![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2480057.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480062.png)

![N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2480065.png)

![3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2480066.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2480067.png)

![2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol](/img/structure/B2480068.png)

![N-(4-butylphenyl)-2-[(2-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2480069.png)